molecular formula C14H18N4O2S B2594004 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2319783-46-3

1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2594004
CAS No.: 2319783-46-3
M. Wt: 306.38
InChI Key: BEDNTVNNOUBZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications

Selective Estrogen Receptor Degraders and Antagonists

Compounds with azetidine and triazole units have been investigated for their efficacy as selective estrogen receptor degraders (SERDs) and antagonists, particularly in the treatment of ER+ breast cancer. For example, the optimization of tricyclic indazoles led to the development of a potent SERD, demonstrating a pharmacological profile comparable to fulvestrant by degrading ERα in cell lines and exhibiting potent in vivo activity in mouse xenograft models. This highlights the potential of structurally related compounds in cancer therapy (Scott et al., 2020).

Antimicrobial and Antifungal Activity

Azetidinones and triazole derivatives have been synthesized and screened for antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. A study on the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).

Antioxidant and DNA-Cleavage Activities

Bis-1,2,3-triazole derivatives have been synthesized and evaluated for their biological activities, including antioxidant and antibacterial properties. Some derivatives exhibited good to excellent antioxidant activities and excellent-to-moderate antibacterial activities against various pathogens. Moreover, one specific derivative was found to completely cleave DNA at a certain concentration, suggesting potential applications in molecular biology and therapeutic research (Reddy et al., 2016).

Synthesis and Industrial Applications

The synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using green and recyclable catalytic systems has been reported. These compounds, due to their structural diversity and potential biological activity, highlight the versatility of triazole derivatives in both medicinal chemistry and material science (Singh et al., 2013).

Properties

IUPAC Name

1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-21(20,7-6-13-4-2-1-3-5-13)18-9-14(10-18)8-17-12-15-11-16-17/h1-5,11-12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDNTVNNOUBZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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